

NECTARYL™ Safety Profile: A Comparative Analysis Against Regulatory Benchmarks

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Compound of Interest

Compound Name: NECTARYL

Cat. No.: B1580507

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of novel ingredients is paramount. This guide provides a detailed safety assessment of **NECTARYL™**, a fragrance ingredient chemically identified as 2-(p-Menth-1-ene-10-yl)cyclopentanone, benchmarked against established regulatory standards. The information is compiled from peer-reviewed toxicological assessments and regulatory guidelines to facilitate an objective evaluation.

NECTARYL™, a synthetic fragrance ingredient with a fruity, peach-like aroma, has been subject to a thorough safety evaluation by the Research Institute for Fragrance Materials (RIFM), an independent scientific body that assesses the safety of fragrance ingredients. The findings of these assessments indicate a low overall toxicity profile under current use levels. This guide will delve into the specifics of these safety evaluations, presenting the available quantitative data, outlining the experimental methodologies, and comparing the findings to the regulatory frameworks in place for fragrance ingredients in major markets.

Comparative Safety Data

The following tables summarize the key toxicological data for **NECTARYL™** and its structural class of cyclopentanones, providing a quantitative basis for its safety assessment.

Table 1: Acute and Repeated Dose Toxicity

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 5000 mg/kg bw	[RIFM Assessment Summary]
Repeated Dose Toxicity (NOAEL)	Rat	Dermal	> 150 mg/kg bw/day (28-day study)	[RIFM Assessment Summary]

Table 2: Genotoxicity and Mutagenicity

Assay	System	Result	Reference
Ames Test	S. typhimurium	Non-mutagenic	[RIFM Assessment Summary]
In vitro Chromosome Aberration	Human lymphocytes	Non-clastogenic	[RIFM Assessment Summary]
In vivo Micronucleus Test	Mouse	Non-genotoxic	[RIFM Assessment Summary]

Table 3: Dermal and Ocular Irritation & Sensitization

Endpoint	Species/System	Concentration	Result	Reference
Skin Irritation	Human	4%	Non-irritating	[RIFM Assessment Summary]
Eye Irritation	Rabbit	Undiluted	Mildly irritating	[RIFM Assessment Summary]
Skin Sensitization (HRIPT)	Human	4%	No induction of sensitization	[RIFM Assessment Summary]
Skin Sensitization (LLNA)	Mouse	-	Weak sensitizer	[RIFM Assessment Summary]

Experimental Protocols

A cornerstone of robust safety assessment is the methodology employed in toxicological studies. Below are the detailed protocols for key experiments conducted on **NECTARYL™** or its chemical class.

Repeated Dose Toxicity (28-Day Dermal Study)

- Test Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 410: Repeated Dose Dermal Toxicity: 21/28-day Study.
- Species: Rat (Sprague-Dawley).
- Group Size: 10 males and 10 females per dose group.
- Dose Levels: 0, 15, 50, and 150 mg/kg body weight/day.
- Application: The test substance was applied daily to a shaved area on the back of the animals for 6 hours/day, 7 days/week for 28 days.

- Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. At the end of the study, hematology, clinical chemistry, and macroscopic and microscopic pathology were evaluated.
- Endpoint: The No Observed Adverse Effect Level (NOAEL) was determined based on the absence of significant treatment-related adverse effects.

Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)

- Objective: To determine the potential of a test material to induce contact sensitization in humans.
- Study Population: A panel of approximately 100 human volunteers with no known history of skin disease.
- Methodology:
 - Induction Phase: A patch containing the test material (**NECTARYL™** at 4% in a suitable vehicle) is applied to the same site on the upper back of each subject three times a week for three consecutive weeks.
 - Rest Phase: A two-week period with no patch applications.
 - Challenge Phase: A new patch with the test material is applied to a naive skin site.
- Evaluation: Skin reactions are scored by a trained observer at 24 and 48 hours after patch removal during the challenge phase.
- Outcome: The absence of reactions at the challenge site indicates that the substance did not induce sensitization at the tested concentration.

Regulatory Standards Framework

The safety of fragrance ingredients like **NECTARYL™** is governed by a framework of regulations and guidelines established by authorities such as the U.S. Food and Drug Administration (FDA) and the European Commission. The industry largely relies on the

scientific assessments conducted by RIFM and the subsequent standards set by the International Fragrance Association (IFRA).

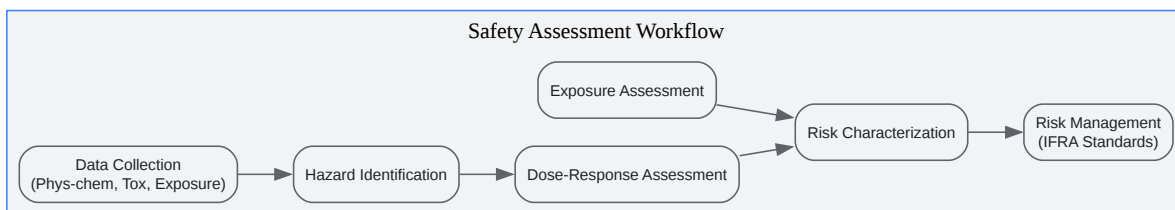
- **IFRA Standards:** These standards may prohibit, restrict, or set purity requirements for the use of certain fragrance ingredients. The RIFM safety assessment for **NECTARYL™** informs the IFRA standard for this ingredient.
- **FDA Regulations:** In the United States, fragrance ingredients in cosmetics are regulated under the Federal Food, Drug, and Cosmetic Act. While pre-market approval is not required for fragrance ingredients, manufacturers are responsible for ensuring their safety.
- **EU Cosmetics Regulation:** In the European Union, cosmetic products are regulated by Regulation (EC) No 1223/2009. This includes requirements for a cosmetic product safety report and the labeling of 26 recognized fragrance allergens.

The safety data for **NECTARYL™** demonstrates compliance with these international regulatory frameworks, supporting its safe use in consumer products at current levels.

Potential Signaling Pathway Interactions

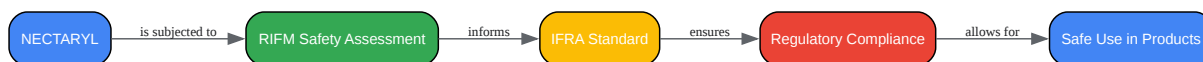
While specific studies on the direct signaling pathway interactions of **NECTARYL™** are not extensively available in the public domain, research on structurally related α,β -unsaturated ketones, particularly cyclopentenones, has shown interaction with cellular stress response pathways. These compounds are known to activate the Heat Shock Factor 1 (HSF-1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.^{[1][2]}

It is important to note that **NECTARYL™** is a saturated cyclopentanone, lacking the α,β -unsaturation that is often critical for the reactivity of cyclopentenones with these pathways. Therefore, it is less likely to be a potent activator of these pathways. Further research is needed to definitively characterize the specific molecular interactions of **NECTARYL™**.



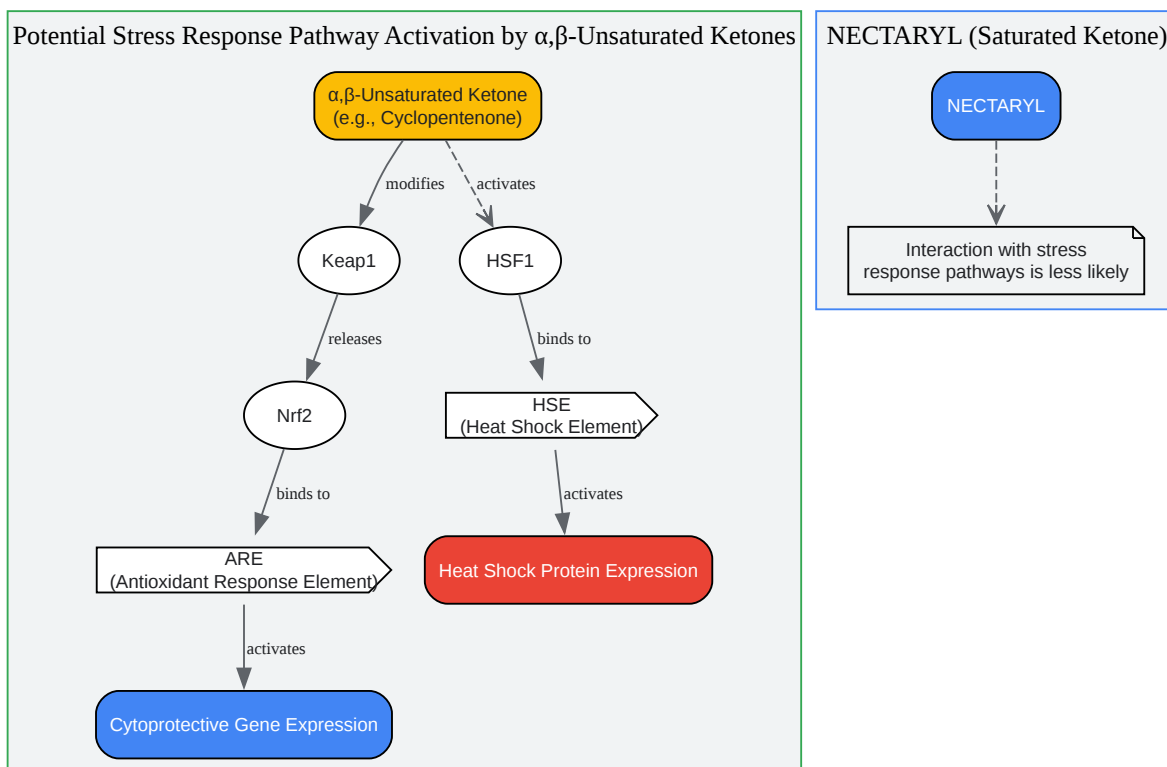
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Caption: A simplified workflow for the safety assessment of fragrance ingredients.



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Caption: Logical relationship of **NECTARYL**'s safety assessment and regulatory acceptance.



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